7-(Difluoromethoxy)isoquinoline
CAS No.:
Cat. No.: VC16776866
Molecular Formula: C10H7F2NO
Molecular Weight: 195.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7F2NO |
|---|---|
| Molecular Weight | 195.16 g/mol |
| IUPAC Name | 7-(difluoromethoxy)isoquinoline |
| Standard InChI | InChI=1S/C10H7F2NO/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-6,10H |
| Standard InChI Key | QICGAZDTBORDEV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2)OC(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
7-(Difluoromethoxy)isoquinoline is defined by the IUPAC name 7-(difluoromethoxy)isoquinoline and possesses the canonical SMILES representation FC(F)OC1=C/C2=C(C=CN=C2)/C=C\1 . Its molecular structure combines an isoquinoline backbone—a bicyclic aromatic system with a nitrogen atom at position 2—with a difluoromethoxy group (-OCF₂) at position 7. The fluorine atoms introduce electronegativity and lipophilicity, which influence its reactivity and pharmacokinetic profile.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇F₂NO | |
| Molecular Weight | 195.16 g/mol | |
| CAS Registry Number | 1261787-58-9 | |
| Purity | ≥95% | |
| XLogP3-AA (Predicted) | 2.1 |
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
Physicochemical and Pharmacokinetic Properties
Stability and Reactivity
Isoquinolines are weakly basic (pKa ~4.5–5.5) and stable under physiological conditions . The difluoromethoxy substituent introduces steric and electronic effects that resist hydrolytic cleavage, making the compound suitable for long-term storage .
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 7-(Difluoromethoxy)isoq. | SARS-CoV-2 RBD | In silico | |
| Berberine | AChE | 1.2 | |
| Papaverine | MAO-B | 0.8 |
Research Gaps and Future Directions
Pharmacokinetic Profiling
Despite promising in silico predictions, empirical data on absorption, distribution, metabolism, and excretion (ADME) are absent. Future studies should employ radiolabeled analogs to track biodistribution in animal models.
Toxicity Assessment
The acute and chronic toxicity of 7-(difluoromethoxy)isoquinoline remains uncharacterized. Priority should be given to cytotoxicity assays in hepatocyte and cardiomyocyte cell lines to identify safe dosage ranges.
Structural Optimization
Modifying the isoquinoline core with additional fluorine atoms or hydrophilic substituents could balance lipophilicity and solubility. Computational chemistry tools like density functional theory (DFT) may guide rational drug design.
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